molecular formula C14H23NO8 B091119 Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside CAS No. 17429-93-5

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside

Cat. No. B091119
CAS RN: 17429-93-5
M. Wt: 333.33 g/mol
InChI Key: CLOFZLYTIMIOFP-RGDJUOJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside, also known as Methyl-D-GalNAc, is a chemical compound that belongs to the family of glycosides. It is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms.

Mechanism Of Action

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc acts as a competitive inhibitor of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues onto acceptor molecules. By inhibiting glycosyltransferases, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity.

Biochemical And Physiological Effects

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have a variety of biochemical and physiological effects. It can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity. It can also modulate cell signaling pathways, immune response, and protein folding. In addition, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has several advantages for lab experiments. It is readily available and easy to synthesize. It can be used to study glycosylation in a variety of cell types and organisms. However, there are also limitations to its use. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is a competitive inhibitor of glycosyltransferases, which means that it may not completely inhibit all glycosylation reactions. In addition, the effects of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc on glycosylation may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc in scientific research. One area of research is the development of vaccines and therapeutics for infectious diseases and cancer. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to target specific glycosylation patterns on pathogens or cancer cells, leading to the development of more effective treatments. Another area of research is the study of glycosylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in these diseases and to develop new treatments. Finally, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in stem cell differentiation and development.

Synthesis Methods

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with N-acetylglucosamine in the presence of acetic anhydride and methyl iodide. The enzymatic synthesis involves the use of glycosyltransferases to transfer the sugar residues onto the acceptor molecules.

Scientific Research Applications

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms. It is used in the study of glycosylation, which is the process by which carbohydrates are added to proteins and lipids. Glycosylation plays a crucial role in many biological processes, including cell signaling, immune response, and protein folding. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is also used in the development of vaccines and therapeutics for infectious diseases and cancer.

properties

CAS RN

17429-93-5

Product Name

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside

Molecular Formula

C14H23NO8

Molecular Weight

333.33 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-6-methoxy-2-(methoxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H23NO8/c1-7(16)15-11-13(22-9(3)18)12(21-8(2)17)10(6-19-4)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1

InChI Key

CLOFZLYTIMIOFP-RGDJUOJXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C

synonyms

Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-α-D-galactopyranoside

Origin of Product

United States

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